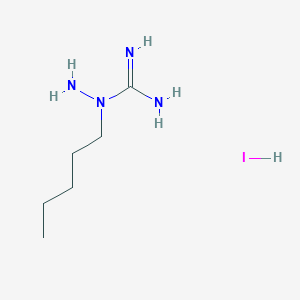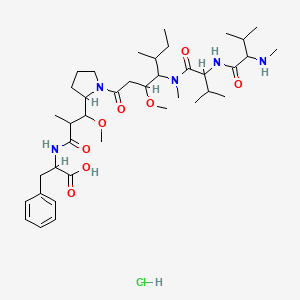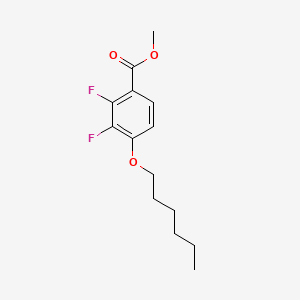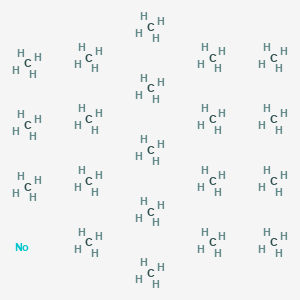
Methyl 4-Androsten-3-one-17beta-Carboxylinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Androsten-3-one-17beta-Carboxylinate typically involves the esterification of androsterone derivatives. The reaction conditions often include the use of methanol and a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-Androsten-3-one-17beta-Carboxylinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives from the ketone group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl 4-Androsten-3-one-17beta-Carboxylinate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of novel steroid compounds.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory and antiandrogenic properties, making it a candidate for treating conditions like acne and seborrhea.
Industry: Utilized in the development of dermatological drugs and other pharmaceutical applications
Mécanisme D'action
The mechanism of action of Methyl 4-Androsten-3-one-17beta-Carboxylinate involves its role as an inhibitor of testosterone 5α-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby exerting antiandrogenic effects. This mechanism is particularly useful in treating androgen-dependent conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Androstene-3,17-dione (4-AD): A precursor in the synthesis of steroid hormones.
1,4-Androstadiene-3,17-dione (ADD): Another steroid precursor with similar applications.
9α-Hydroxyl-4-androstene-3,17-dione (9OH-AD): A hydroxylated derivative used in steroid synthesis.
Uniqueness
Methyl 4-Androsten-3-one-17beta-Carboxylinate is unique due to its specific antiandrogenic properties and its ability to inhibit testosterone 5α-reductase. This makes it particularly valuable in research focused on androgen-dependent conditions and the development of related therapeutic agents .
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
methyl (10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15?,16?,17?,18-,20+,21+/m1/s1 |
Clé InChI |
XWFWMYFLNHTEBF-SPZLQLCUSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)
![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)



![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)

![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
